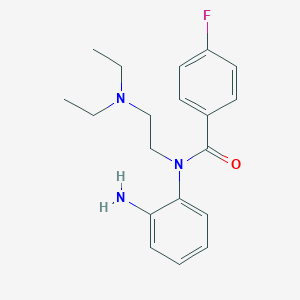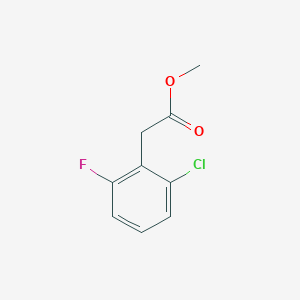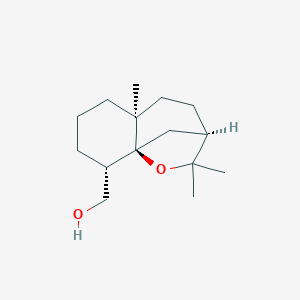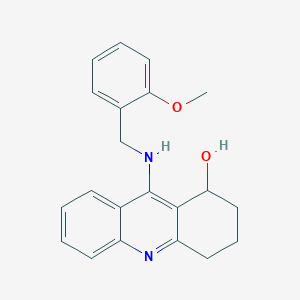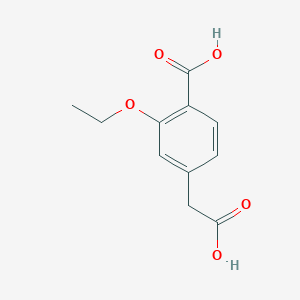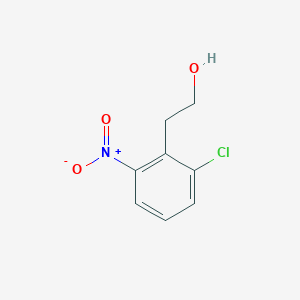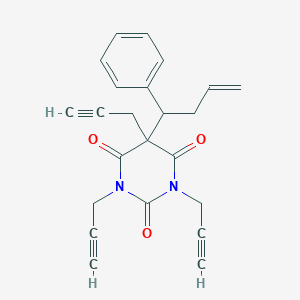
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PTM or pyrimidinetrione and has a chemical formula of C21H14N2O3. PTM is a pyrimidine-based compound that contains three propynyl groups and one phenylbutenyl group. The compound has a molecular weight of 350.35 g/mol and a melting point of 320-325°C.
Mecanismo De Acción
The mechanism of action of PTM is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes such as topoisomerase and DNA polymerase. PTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
PTM has been shown to have various biochemical and physiological effects. In vitro studies have shown that PTM inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PTM has also been shown to have antibacterial and antifungal activity. In animal studies, PTM has been shown to have a low toxicity profile and no adverse effects were observed at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PTM in lab experiments are its high purity and low toxicity profile. The compound is also easy to synthesize and has a relatively low cost. However, the limitations of using PTM in lab experiments are its limited solubility in water and its instability under certain conditions such as exposure to light and air.
Direcciones Futuras
There are several future directions for the research on PTM. One direction is to explore the potential of PTM as a drug candidate for various diseases such as cancer and bacterial infections. Another direction is to investigate the use of PTM as a building block for the synthesis of novel materials with unique properties. Furthermore, the development of new synthesis methods for PTM and its derivatives could lead to the discovery of compounds with improved biological activity and physicochemical properties.
Métodos De Síntesis
The synthesis of PTM has been reported in the literature using various methods. One of the most common methods involves the reaction of 5-aminouracil with 1-phenyl-3-buten-1-yne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction to form the desired product. Another method involves the reaction of 5-aminouracil with propargyl bromide in the presence of a base such as potassium carbonate. This reaction also proceeds through a Sonogashira coupling reaction to form PTM.
Aplicaciones Científicas De Investigación
PTM has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, PTM has been shown to have anticancer activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In materials science, PTM has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In catalysis, PTM has been used as a ligand for various metal catalysts.
Propiedades
Número CAS |
109317-93-3 |
|---|---|
Nombre del producto |
5-(1-Phenyl-3-butenyl)-1,3,5-tri-2-propynyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5-(1-phenylbut-3-enyl)-1,3,5-tris(prop-2-ynyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H20N2O3/c1-5-12-19(18-13-10-9-11-14-18)23(15-6-2)20(26)24(16-7-3)22(28)25(17-8-4)21(23)27/h2-5,9-11,13-14,19H,1,12,15-17H2 |
Clave InChI |
SAHZMSDZVVNQBP-UHFFFAOYSA-N |
SMILES |
C=CCC(C1=CC=CC=C1)C2(C(=O)N(C(=O)N(C2=O)CC#C)CC#C)CC#C |
SMILES canónico |
C=CCC(C1=CC=CC=C1)C2(C(=O)N(C(=O)N(C2=O)CC#C)CC#C)CC#C |
Sinónimos |
5-(1-phenylbut-3-enyl)-1,3,5-triprop-2-ynyl-1,3-diazinane-2,4,6-trione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



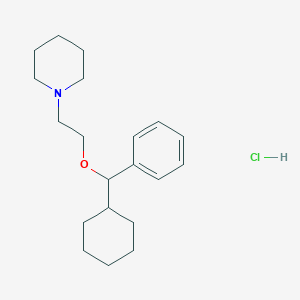
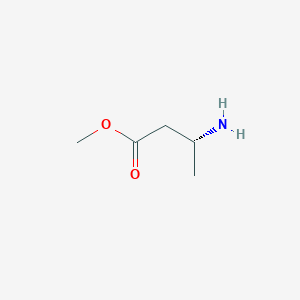
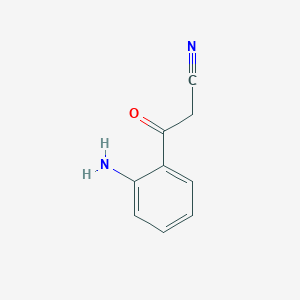
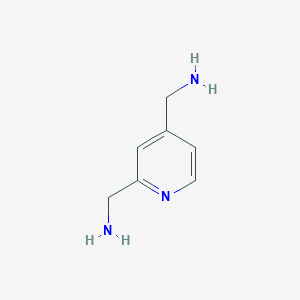
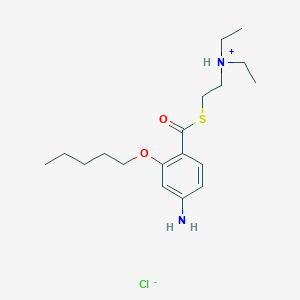
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
